molecular formula C9H11ClO4S B572810 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride CAS No. 1225058-92-3

2,5-Dimethoxy-4-methylbenzenesulfonyl chloride

Cat. No.: B572810
CAS No.: 1225058-92-3
M. Wt: 250.693
InChI Key: DQPNDYCQGCHPNI-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO4S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of two methoxy groups and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2,5-dimethoxy-4-methylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents. The reaction conditions often include a solvent such as dichloromethane (CH2Cl2) and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with aniline yields 2,5-dimethoxy-4-methylbenzenesulfonamide, while reaction with methanol produces 2,5-dimethoxy-4-methylbenzenesulfonate .

Scientific Research Applications

2,5-Dimethoxy-4-methylbenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxybenzenesulfonyl chloride
  • 2,5-Dimethylbenzenesulfonyl chloride
  • 4-Methylbenzenesulfonyl chloride

Uniqueness

2,5-Dimethoxy-4-methylbenzenesulfonyl chloride is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various research applications .

Biological Activity

2,5-Dimethoxy-4-methylbenzenesulfonyl chloride is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by methoxy and sulfonyl functional groups, allows it to interact with various biological targets, leading to potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 2,5-dimethoxy-4-methylbenzene with thionyl chloride or phosphorus pentachloride. This process results in the formation of a sulfonyl chloride, which can further participate in nucleophilic substitution reactions to yield various derivatives.

PropertyValue
Molecular FormulaC10H13ClO3S
Molecular Weight248.72 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing a broad spectrum of activity.

  • Staphylococcus aureus : The compound demonstrated a two-fold increase in activity compared to control compounds.
  • Escherichia coli : Retained activity similar to other sulfonamide derivatives but showed reduced effectiveness against certain strains when modified with methoxy groups.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial metabolism and proliferation. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity. This mechanism is crucial for its antimicrobial effects, as it disrupts essential metabolic pathways in bacteria.

Case Studies

  • Antimicrobial Evaluation : In a controlled laboratory setting, this compound was tested against multiple Gram-positive and Gram-negative bacteria. The results indicated that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Anti-Virulence Properties : A study highlighted the compound's ability to reduce virulence factors in pathogenic bacteria, suggesting potential applications in preventing infections without promoting resistance .
  • Anticancer Potential : Preliminary investigations into the anticancer properties of this compound revealed that it could inhibit cancer cell proliferation in vitro. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives like this compound. Modifications to the methoxy and methyl groups significantly influence biological activity.

Table 2: Structure-Activity Relationship Summary

ModificationEffect on Activity
Addition of methoxy groupIncreased antibacterial potency
Replacement with halogenVaried effects on enzyme inhibition
Alteration of alkyl groupsImpact on lipophilicity and bioavailability

Properties

IUPAC Name

2,5-dimethoxy-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO4S/c1-6-4-8(14-3)9(15(10,11)12)5-7(6)13-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPNDYCQGCHPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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